Silane, (o-phenylenedioxy)bis[trimethyl-
Overview
Description
Silane, (o-phenylenedioxy)bis[trimethyl- is a chemical compound with the molecular formula C12H22O2Si2. It is also known by other names such as 1,2-Benzenediol bis(trimethylsilyl) ether and 1,2-Bis(trimethylsiloxy)benzene . This compound is characterized by the presence of two trimethylsilyl groups attached to a benzene ring through oxygen atoms, making it a derivative of catechol.
Scientific Research Applications
Silane, (o-phenylenedioxy)bis[trimethyl- has several applications in scientific research:
Chemistry: It is used as a protecting group for catechols in organic synthesis.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives.
Preparation Methods
The synthesis of Silane, (o-phenylenedioxy)bis[trimethyl- typically involves the reaction of catechol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Chemical Reactions Analysis
Silane, (o-phenylenedioxy)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, leading to the formation of different silyl derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of Silane, (o-phenylenedioxy)bis[trimethyl- involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can undergo hydrolysis to form silanols, which can further react with other molecules to form siloxane bonds. These reactions are facilitated by the presence of nucleophiles and acidic or basic conditions .
Comparison with Similar Compounds
Silane, (o-phenylenedioxy)bis[trimethyl- can be compared with other similar compounds such as:
1,2-Bis(trimethylsiloxy)benzene: Similar structure but different reactivity.
1,2-Benzenediol bis(trimethylsilyl) ether: Another name for the same compound.
Trimethyl(2-[(trimethylsilyl)oxy]phenoxy)silane: A derivative with different substituents. The uniqueness of Silane, (o-phenylenedioxy)bis[trimethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYZCCVQVOFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334607 | |
Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5075-52-5 | |
Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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